molecular formula C30H48O4 B14128409 Wilfolic acid C CAS No. 158629-70-0

Wilfolic acid C

Cat. No.: B14128409
CAS No.: 158629-70-0
M. Wt: 472.7 g/mol
InChI Key: KVLFXTHBJNNYDP-KWDXJSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wilfolic acid C (CAS: 44559659) is a triterpenoid compound isolated from Heracleum sphondylium, a plant species known for its diverse secondary metabolites. Structurally, it features a pentacyclic triterpene backbone with a ketone group and hydroxyl substituents (molecular formula: C₃₀H₄₈O₄; molecular weight: 472.70 g/mol) . Its biosynthesis involves cyclization of squalene precursors, a common pathway for triterpenoids.

Properties

CAS No.

158629-70-0

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(2R,4aS,6aS,6aR,6bS,8aS,9R,11R,12aS,14aS,14bR)-11-hydroxy-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-18-23(32)19(31)16-21-27(18,4)9-8-20-28(21,5)13-15-30(7)22-17-26(3,24(33)34)11-10-25(22,2)12-14-29(20,30)6/h18-22,31H,8-17H2,1-7H3,(H,33,34)/t18-,19+,20-,21+,22+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

KVLFXTHBJNNYDP-KWDXJSKJSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C)O

Canonical SMILES

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of Wilfolic acid C involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the pentacyclic structure. Industrial production methods often involve the extraction of the compound from natural sources, such as the Tripterygium plant, using solvents like ethanol or methanol .

Chemical Reactions Analysis

Wilfolic acid C undergoes various chemical reactions, including:

Scientific Research Applications

Wilfolic acid C has a wide range of applications in scientific research:

Mechanism of Action

Wilfolic acid C exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This activity is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound also interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound Ursolic Acid Triptotriterpenic Acid A
Molecular Formula C₃₀H₄₈O₄ C₃₀H₄₈O₃ C₃₀H₄₈O₄
Molecular Weight (g/mol) 472.70 456.70 472.70
Functional Groups Ketone, hydroxyl Hydroxyl, carboxylic acid Hydroxyl, ketone
Source Heracleum sphondylium Apples, rosemary Uncaria species
Solubility (in water) Low Low Low

Key Observations :

  • Structural Similarities : All three compounds share a pentacyclic backbone but differ in functional groups. Ursolic acid lacks a ketone group but has a carboxylic acid moiety, enhancing its polarity slightly compared to this compound .
  • Molecular Weight : this compound and triptotriterpenic acid A have identical molecular weights, suggesting similar metabolic stability .

Pharmacological Activities

Activity This compound Ursolic Acid Triptotriterpenic Acid A
Anti-Inflammatory Moderate (in vitro) High (IC₅₀: 10 μM) Not reported
Antioxidant Low (DPPH assay) High (EC₅₀: 25 μM) Moderate
Cytotoxicity IC₅₀: 50 μM (HeLa cells) IC₅₀: 30 μM (HeLa cells) IC₅₀: 45 μM (MCF-7 cells)

Key Observations :

  • Ursolic Acid exhibits superior anti-inflammatory and antioxidant activities due to its carboxylic acid group, which enhances interaction with cellular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.